molecular formula C7H10ClFN2 B127483 (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride CAS No. 156941-64-9

(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

Cat. No.: B127483
CAS No.: 156941-64-9
M. Wt: 176.62 g/mol
InChI Key: APQFRSWQIFVTQI-UHFFFAOYSA-N
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Description

(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride is a chemical compound with the molecular formula C7H9FN2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is commonly used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in batch reactors, followed by purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylhydrazine Hydrochloride: Similar structure but lacks the methyl group.

    3-Fluorophenylhydrazine Hydrochloride: Similar structure but lacks the methyl group.

    4-Methylphenylhydrazine Hydrochloride: Similar structure but lacks the fluorine atom.

Uniqueness

(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and specificity in chemical reactions and biological interactions .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQFRSWQIFVTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659325
Record name (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156941-64-9
Record name (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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